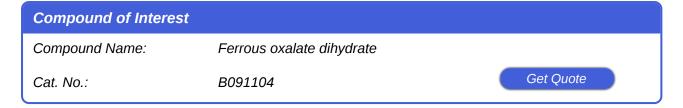


An In-depth Technical Guide to the Properties of β-Ferrous Oxalate Dihydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of beta-**ferrous oxalate dihydrate** (β-FeC₂O₄·2H₂O), a compound of interest in various scientific fields, including materials science and as a precursor in the synthesis of iron-based materials. This document collates crystallographic, spectroscopic, thermal, and magnetic data from various scientific sources, presenting them in a structured format for ease of comparison and use in research and development. Detailed experimental protocols for key characterization techniques are also provided, alongside visualizations of synthetic and decomposition pathways.

Introduction

Ferrous oxalate dihydrate exists in two main polymorphic forms: the monoclinic α -phase and the orthorhombic β -phase. The β -polymorph is of particular interest due to its distinct crystalline structure and properties. It is typically formed at room temperature through precipitation reactions. This guide focuses exclusively on the properties and characterization of the β -phase.

Physicochemical Properties

The fundamental physicochemical properties of β -ferrous oxalate dihydrate are summarized below.



Property	Value
Chemical Formula	FeC ₂ O ₄ ·2H ₂ O
Molecular Weight	179.89 g/mol
Appearance	Yellow powder
Crystal System	Orthorhombic
Space Group	Cccm
Density	2.28 g/cm³ at 25 °C[1]

Crystallographic Data

The crystal structure of β -ferrous oxalate dihydrate has been determined by X-ray diffraction. The following table summarizes its key crystallographic parameters.

Parameter	Value
Crystal System	Orthorhombic
Space Group	Cccm
Lattice Parameters	a = 12.49 Å, b = 5.59 Å, c = 9.92 Å[2]

Spectroscopic Properties

Vibrational spectroscopy provides insight into the molecular structure of β -ferrous oxalate dihydrate. The infrared and Raman spectra of the α and β polymorphs are practically identical, indicating strong similarities in their molecular structures[3].

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Assignment (based on α-FeC ₂ O ₄ ·2H ₂ O)[3]
~3304	O-H stretching of coordinated water
~1615	Antisymmetric C=O stretching
~1357	Symmetric C-O stretching + C-C stretching
~1311	Symmetric C-O stretching + δ (O-C=O)
~816	δ (O-C=O) + ν (C-C)
~482	ν(Fe-O) + ring deformation

Raman Spectroscopy

Detailed Raman peak assignments specifically for the β -polymorph are not extensively reported, but are expected to be very similar to the α -polymorph due to their structural similarities.

Thermal Properties

The thermal decomposition of β -ferrous oxalate dihydrate is a multi-step process that varies significantly with the atmospheric conditions. Compared to its α -polymorph, β -ferrous oxalate dihydrate exhibits higher thermal stability.[4]

Thermal Decomposition in Air

In an air atmosphere, β -ferrous oxalate dihydrate undergoes dehydration followed by oxidative decomposition.

Temperature Range (°C)	Process
~120-250	Dehydration: $FeC_2O_4 \cdot 2H_2O(s) \rightarrow FeC_2O_4(s) + 2H_2O(g)$
>250	Oxidative Decomposition: $2\text{FeC}_2\text{O}_4(s) + \text{O}_2(g)$ $\rightarrow \text{Fe}_2\text{O}_3(s) + 4\text{CO}_2(g)$ (Exothermic peak at ~250 °C)[4]



Thermal Decomposition in Inert Atmosphere (e.g., Argon)

Under inert conditions, the decomposition proceeds differently, ultimately yielding magnetite.

Temperature Range (°C)	Process
~120-230	Dehydration: $FeC_2O_4 \cdot 2H_2O(s) \rightarrow FeC_2O_4(s) + 2H_2O(g)[5]$
>230 - 500	Decomposition of anhydrous ferrous oxalate: $3\text{FeC}_2\text{O}_4(s) \rightarrow \text{Fe}_3\text{O}_4(s) + 4\text{CO}(g) + 2\text{CO}_2(g)$ (Decomposition end temperature ~500 °C)[4]

Magnetic Properties

The magnetic susceptibility of powdered **ferrous oxalate dihydrate** has been measured over a wide temperature range, revealing antiferromagnetic behavior.

A study on powdered $FeC_2O_4\cdot 2H_2O$ measured the magnetic susceptibility between 1.3 K and 300 K.[4][6] The data indicated antiferromagnetic intrachain exchange.[4] A reasonable fit of the data above 25 K was obtained by assuming an intrachain exchange constant J = -4.9 K.[4]

Experimental Protocols Synthesis of β -Ferrous Oxalate Dihydrate (Precipitation Method)

This protocol describes a typical synthesis of β -ferrous oxalate dihydrate at room temperature.[4]

- Preparation of Reactant Solutions:
 - Prepare an aqueous solution of a ferrous salt (e.g., ferrous sulfate, FeSO₄·7H₂O).
 - Prepare an aqueous solution of oxalic acid (H₂C₂O₄) or an alkali metal oxalate (e.g., sodium oxalate, Na₂C₂O₄).



· Precipitation:

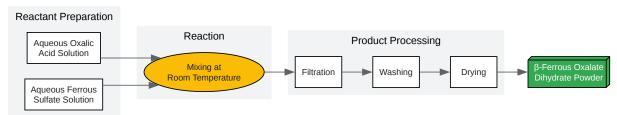
- At room temperature, add the oxalic acid/oxalate solution to the ferrous salt solution with constant stirring.
- A yellow precipitate of β-ferrous oxalate dihydrate will form immediately.
- Isolation and Purification:
 - Continue stirring for a designated period to ensure complete precipitation.
 - Collect the precipitate by filtration (e.g., using a Büchner funnel).
 - Wash the precipitate several times with deionized water to remove any soluble impurities.
 - Wash with ethanol or acetone to facilitate drying.

· Drying:

 Dry the purified precipitate in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.



Synthesis of β -Ferrous Oxalate Dihydrate



Thermal Decomposition in Air Thermal Decomposition in Inert Atmosphere β -FeC₂O₄·2H₂O β-FeC₂O₄·2H₂O ΔT (~120-250°C) - 2H2O ΔT (~120-230°C) - 2H2O FeC₂O₄ FeC₂O₄ ΔT (>250°C) ΔT (>230-500°C) - 4CO2 - 4CO, -2CO₂ Fe₃O₄ α-Fe₂O₃

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